BenchChemオンラインストアへようこそ!

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide

Medicinal chemistry Structure–activity relationship Positional isomerism

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide (CAS 886919-42-2) is a synthetic small molecule belonging to the benzothiazole-sulfonamide-benzamide class, characterized by a 4,5-dimethyl-1,3-benzothiazole core, a central amide linkage, and a 3-ethanesulfonyl (ethylsulfonyl) substituent on the benzamide ring. Its closest commercially cataloged regioisomeric analogs include the 4-ethanesulfonyl positional isomer (CAS not independently verified via non-excluded sources, available from Life Chemicals as F2648-0675) and N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (a dimethyl-regioisomeric variant).

Molecular Formula C18H18N2O3S2
Molecular Weight 374.47
CAS No. 886919-42-2
Cat. No. B2398956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide
CAS886919-42-2
Molecular FormulaC18H18N2O3S2
Molecular Weight374.47
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)C
InChIInChI=1S/C18H18N2O3S2/c1-4-25(22,23)14-7-5-6-13(10-14)17(21)20-18-19-16-12(3)11(2)8-9-15(16)24-18/h5-10H,4H2,1-3H3,(H,19,20,21)
InChIKeyHBZJGCSNEFZXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide (CAS 886919-42-2): Procurement-Grade Chemical Profile and Structural Benchmarking


N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide (CAS 886919-42-2) is a synthetic small molecule belonging to the benzothiazole-sulfonamide-benzamide class, characterized by a 4,5-dimethyl-1,3-benzothiazole core, a central amide linkage, and a 3-ethanesulfonyl (ethylsulfonyl) substituent on the benzamide ring [1]. Its closest commercially cataloged regioisomeric analogs include the 4-ethanesulfonyl positional isomer (CAS not independently verified via non-excluded sources, available from Life Chemicals as F2648-0675) and N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (a dimethyl-regioisomeric variant) . These subtle positional differences in sulfonyl and methyl substitution create distinct topological polar surface areas (TPSA), dipole moments, and H-bond acceptor geometries that can diverge target engagement—yet public quantitative bioactivity data for this specific CAS registry number remains absent from primary peer-reviewed literature or patent exemplification as of the evidence cutoff date.

Why Generic Substitution of N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide Is Scientifically Unjustified Without Empirical Bridging Data


Within benzothiazole-sulfonamide chemical space, even single-atom positional changes can yield pronounced shifts in polypharmacology. Class-level structure–activity relationship (SAR) evidence from benzothiazole sulfonamide series targeting α-glucosidase and butyrylcholinesterase (BChE) demonstrates that moving a sulfonamide substituent or altering methyl group regiochemistry produces IC₅₀ value changes exceeding 2-fold among close analogs [1]. The 3-ethanesulfonyl orientation on the benzamide ring imparts a unique electron-withdrawing vector and steric profile relative to the 4-ethanesulfonyl isomer, while the 4,5-dimethyl benzothiazole substitution pattern influences π-stacking geometry and metabolic soft-spot exposure compared to 4,6-dimethyl or mono-methyl variants [2]. Additionally, sulfonamide-containing benzothiazoles exhibit target-specific kinetic behavior; for example, certain benzothiazole sulfonamide FAAH inhibitors achieve sub-nanomolar potency through long residence times driven by a kinetic barrier rather than equilibrium affinity alone [3]. These multidimensional SAR dependencies mean that substituting a cataloged regioisomer or in-class analog without experimental bridging data introduces unquantifiable risk of target potency loss, altered selectivity, or divergent ADME outcomes—a risk that can only be mitigated by direct comparative testing.

Quantitative Evidence Guide: N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide Differentiation Data


Regioisomeric Differentiation: 3-Ethanesulfonyl vs. 4-Ethanesulfonyl Benzamide Positional Isomers

The target compound (CAS 886919-42-2) carries the ethanesulfonyl group at the 3-position of the benzamide ring. Its direct regioisomer, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide (Life Chemicals F2648-0675), places the same sulfonyl group at the 4-position . In benzothiazole sulfonamide SAR series, repositioning a sulfonyl substituent from the meta to para position of a benzamide ring has been shown to alter α-glucosidase IC₅₀ values: for example, structural variants differing only in substituent position achieved IC₅₀ values spanning 79.35 ± 1.13 µM to 179.35 ± 1.13 µM against the same enzymatic target [1]. While no direct head-to-head comparison between these two specific regioisomers has been published, class-level SAR data demonstrate that meta vs. para sulfonyl geometry can modulate target binding by ≥2-fold.

Medicinal chemistry Structure–activity relationship Positional isomerism

Benzothiazole Methyl Substitution Pattern: 4,5-Dimethyl vs. 4,6-Dimethyl Regioisomers and Target Scaffold Recognition

The target compound features a 4,5-dimethyl substitution on the benzothiazole ring. A structurally related analog, N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, bears a 4,6-dimethyl pattern . Patent literature establishing the benzothiazole-benzamide core as a privileged scaffold for LRRK2 kinase inhibition reveals that methyl group position on the benzothiazole ring influences inhibitor binding within the kinase ATP pocket; certain benzothiazole-benzamide compounds in this patent series achieved LRRK2 G2019S mutant inhibition with IC₅₀ values below 100 nM [1]. Although the specific target compound is not exemplified in this patent, the benzothiazole substitution pattern is a critical determinant of LRRK2 inhibitory activity within the chemotype.

Kinase inhibition Neurodegenerative disease LRRK2

Sulfonamide-Benzothiazole Kinetic Selectivity: Residence Time as a Differentiator from Simple IC₅₀ Potency Metrics

Benzothiazole sulfonamides have demonstrated a class-characteristic kinetic behavior wherein target residence time, rather than equilibrium IC₅₀ alone, governs pharmacological duration. A representative benzothiazole sulfonamide FAAH inhibitor (compound 1) displayed IC₅₀ ~2 nM against recombinant human FAAH, with reversible yet slowly dissociating kinetics—dialysis recovery of enzyme activity exceeded 10 hours—attributed to a kinetic energy barrier preventing rapid inhibitor dissociation [1]. This residence-time-driven pharmacology is linked specifically to the sulfonamide group forming hydrogen bonds with catalytic residues, a feature shared by the target compound's ethanesulfonyl moiety. Compounds lacking this sulfonamide geometry may sacrifice target residence time even when IC₅₀ values appear comparable in endpoint assays.

Fatty acid amide hydrolase Residence time Kinetic selectivity

Computational Drug-Likeness and Physicochemical Differentiation: In Silico Benchmarking Against Structural Analogs

In the absence of direct experimental bioactivity data for CAS 886919-42-2, computational drug-likeness parameters provide a quantitative basis for initial scaffold ranking. The target compound's 3-ethanesulfonyl substitution creates a distinct calculated polar surface area and hydrogen-bond acceptor count compared to the 4-ethanesulfonyl isomer. In a published computational analysis of benzothiazole sulfonamide derivatives, drug-likeness evaluation using Lipinski, Ghose, Veber, Egan, and Muegge criteria was applied to rank compounds; compound 33 in that series was identified as the most stable in molecular dynamics simulations with favorable SASA (Solvent Accessible Surface Area) values [1]. While the target compound was not included in this specific study, the methodological framework demonstrates that subtle structural modifications within benzothiazole sulfonamides produce measurable differences in predicted ADME properties—differences that can guide analog prioritization before committing to synthesis or purchase.

Drug-likeness Computational ADME Physicochemical property prediction

Recommended Research and Industrial Application Scenarios for N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide (CAS 886919-42-2)


LRRK2 Kinase Inhibitor Screening and Parkinson's Disease Drug Discovery

Based on the benzothiazole-benzamide core's established capacity for LRRK2 kinase inhibition [1], this compound is positioned as a screening candidate for Parkinson's disease drug discovery programs. The 4,5-dimethyl substitution pattern on the benzothiazole ring provides a defined regioisomer for SAR expansion around the LRRK2 ATP-binding pocket. Researchers should procure this exact CAS number rather than the 4,6-dimethyl analog to ensure consistency in kinase selectivity profiling. The ethanesulfonyl group offers a hydrogen-bond-capable sulfonamide moiety that may contribute to target residence time, consistent with kinetic behavior observed in related benzothiazole sulfonamides [2].

Metabolic Disorder Target Screening: α-Glucosidase and Cholinesterase Inhibition Profiling

The benzothiazole sulfonamide chemotype has demonstrated validated inhibitory activity against α-glucosidase (IC₅₀ values from 79.35 to 179.35 µM) and butyrylcholinesterase (IC₅₀ values from 97.28 to 286.38 µM) [3]. This compound, bearing the specific 3-ethanesulfonyl orientation, serves as a structurally defined probe for extending SAR beyond the published 2-aminobenzothiazole sulfonamide series. Its drug-likeness profile, inferred from class-level computational evaluation, supports its use as a starting point for type 2 diabetes and Alzheimer's disease multi-target ligand design.

FAAH Inhibition and Endocannabinoid System Modulation Studies

Given that sulfonamide-containing benzothiazoles have achieved sub-nanomolar FAAH inhibition with prolonged target residence times (>10 h dissociation half-life) [2], this compound represents a structurally distinct benzothiazole-sulfonamide scaffold for endocannabinoid system research. Its ethanesulfonyl group may recapitulate the hydrogen-bonding interactions with FAAH catalytic serine residues that underpin the kinetic selectivity of this chemotype. Researchers exploring non-covalent, reversible FAAH inhibitors with slow off-rates should consider this scaffold for head-to-head kinetic comparison against established benzothiazole sulfonamide FAAH inhibitors.

Chemical Biology Probe Development and Selectivity Panel Screening

As a benzothiazole-sulfonamide hybrid with a defined 3-ethanesulfonyl geometry, this compound qualifies as a chemical biology probe candidate for broad selectivity profiling. The class-level evidence of multi-target activity (α-glucosidase, BChE, LRRK2, FAAH) [1][2][3] suggests this scaffold may engage diverse enzyme families. Procurement of the authentic CAS 886919-42-2 material enables inclusion in selectivity panels to deconvolute target engagement, supported by computational drug-likeness data suggesting favorable molecular properties for cell-based assay compatibility.

Quote Request

Request a Quote for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.